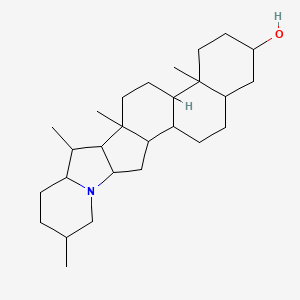![molecular formula C8H8BrN B13709269 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system
Métodos De Preparación
The synthesis of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like manganese dioxide or potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 6,7-dihydro-5H-cyclopenta[c]pyridine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions, such as refluxing in appropriate solvents and using catalysts or promoters to enhance reaction rates and selectivity .
Aplicaciones Científicas De Investigación
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application .
Comparación Con Compuestos Similares
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[c]pyridine: The parent compound without the bromine atom, which has different reactivity and applications.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with a nitrile group, which may exhibit different biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C8H8BrN |
|---|---|
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H8BrN/c9-8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2 |
Clave InChI |
GPGBMSYCCHNXFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


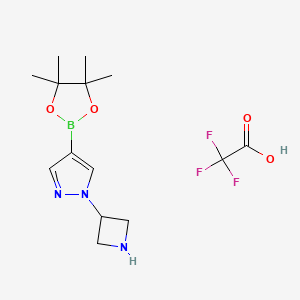
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
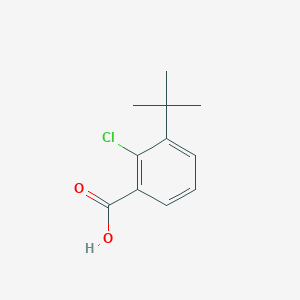
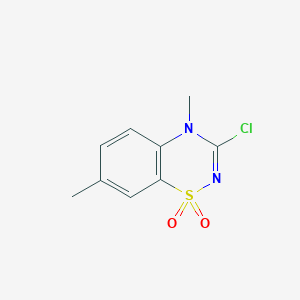
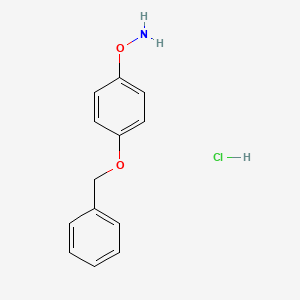
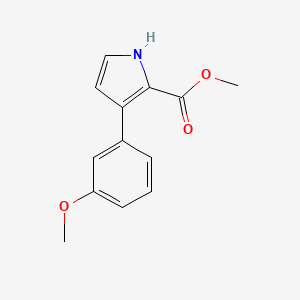
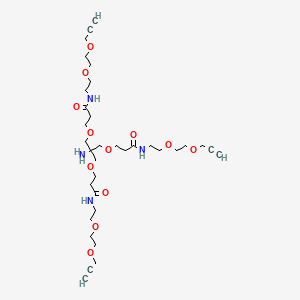
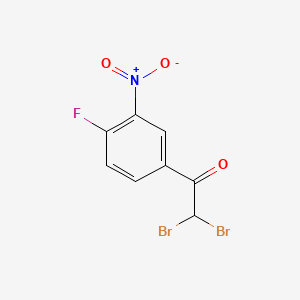
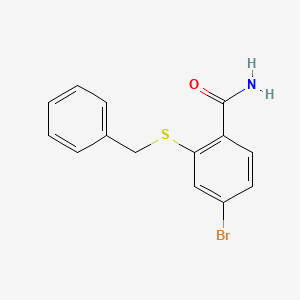
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
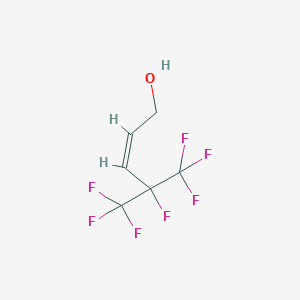
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

